molecular formula C5H7BrN2 B14064329 2-Amino-2-bromopyridine

2-Amino-2-bromopyridine

Katalognummer: B14064329
Molekulargewicht: 175.03 g/mol
InChI-Schlüssel: PZFDERGEFPLQDC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Amino-2-bromopyridine is an organic compound with the molecular formula C5H5BrN2 It is a derivative of pyridine, where the hydrogen atoms at the 2-position are replaced by an amino group (-NH2) and a bromine atom (Br)

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

2-Amino-2-bromopyridine can be synthesized through several methods. One common approach involves the bromination of 2-aminopyridine. The process typically includes dissolving 2-aminopyridine in an organic solvent, such as acetic acid, and then adding bromine at low temperatures. The reaction mixture is then heated to facilitate the bromination process .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale bromination reactions. The process is optimized to ensure high yield and purity, with careful control of reaction conditions such as temperature, solvent choice, and bromine concentration. The product is then purified through techniques like recrystallization or distillation to remove any impurities .

Wirkmechanismus

The mechanism of action of 2-amino-2-bromopyridine involves its ability to participate in various chemical reactions due to the presence of both an amino group and a bromine atom. These functional groups allow the compound to act as a nucleophile or electrophile, facilitating the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific reactions and applications, such as enzyme inhibition in biological systems .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-Amino-2-bromopyridine is unique due to the specific positioning of the amino and bromine groups, which allows for selective reactions at the 2-position. This makes it a valuable intermediate in the synthesis of complex organic molecules and pharmaceuticals .

Eigenschaften

Molekularformel

C5H7BrN2

Molekulargewicht

175.03 g/mol

IUPAC-Name

2-bromo-1H-pyridin-2-amine

InChI

InChI=1S/C5H7BrN2/c6-5(7)3-1-2-4-8-5/h1-4,8H,7H2

InChI-Schlüssel

PZFDERGEFPLQDC-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(NC=C1)(N)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.